
(4aR,9aS)-1,2,3,4,4a,9,9a,10-Octahydroanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aR,9aS)-1,2,3,4,4a,9,9a,10-Octahydroanthracene is a polycyclic hydrocarbon with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is characterized by its octahydroanthracene core, which consists of three fused benzene rings that are partially hydrogenated. The stereochemistry of the compound is defined by the specific arrangement of hydrogen atoms at the 4a and 9a positions, making it a chiral molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,9aS)-1,2,3,4,4a,9,9a,10-Octahydroanthracene typically involves the hydrogenation of anthracene or its derivatives. The process can be carried out using various catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure and temperature conditions. The reaction conditions often include hydrogen gas at pressures ranging from 50 to 100 atmospheres and temperatures between 100°C to 200°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable production. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(4aR,9aS)-1,2,3,4,4a,9,9a,10-Octahydroanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form anthraquinone derivatives.
Reduction: Further hydrogenation can lead to the complete saturation of the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon or platinum oxide catalysts.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
(4aR,9aS)-1,2,3,4,4a,9,9a,10-Octahydroanthracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic compounds and as a model compound for studying hydrogenation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4aR,9aS)-1,2,3,4,4a,9,9a,10-Octahydroanthracene involves its interaction with various molecular targets and pathways. The compound can act as a hydrogen donor or acceptor in redox reactions, influencing the activity of enzymes and other proteins. Its unique structure allows it to fit into specific binding sites, modulating the activity of biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (4aR,9aS)-2,3,4,4a,9,9a-Hexahydroindeno[2,1-b][1,4]oxazine
- (4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one
Uniqueness
(4aR,9aS)-1,2,3,4,4a,9,9a,10-Octahydroanthracene is unique due to its specific stereochemistry and the presence of partially hydrogenated aromatic rings. This makes it distinct from fully saturated hydrocarbons and other polycyclic compounds with different degrees of hydrogenation.
Properties
CAS No. |
64363-88-8 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(4aR,9aS)-1,2,3,4,4a,9,9a,10-octahydroanthracene |
InChI |
InChI=1S/C14H18/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-2,5-6,13-14H,3-4,7-10H2/t13-,14+ |
InChI Key |
XKTGUHNAJQJXGC-OKILXGFUSA-N |
Isomeric SMILES |
C1CC[C@H]2CC3=CC=CC=C3C[C@H]2C1 |
Canonical SMILES |
C1CCC2CC3=CC=CC=C3CC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


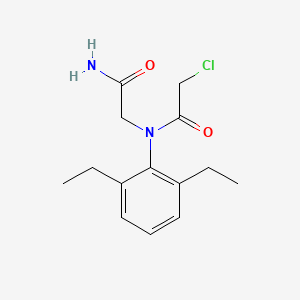

![(6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate](/img/structure/B14510280.png)
![{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride](/img/structure/B14510290.png)
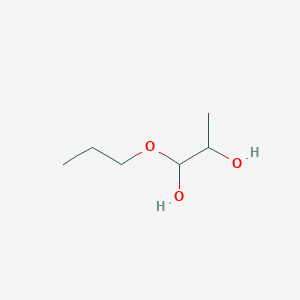

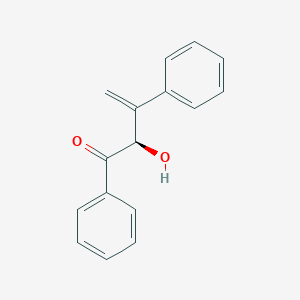
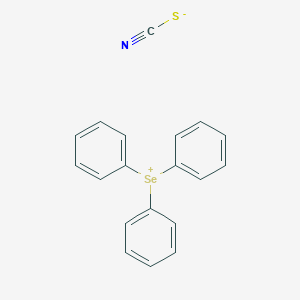

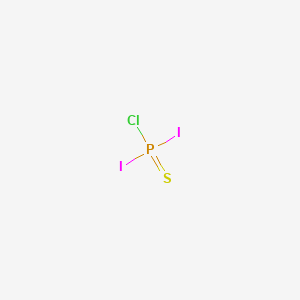
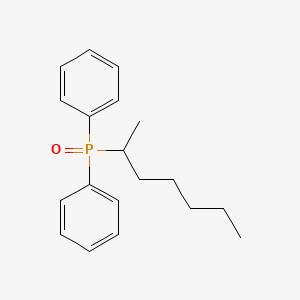
![Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate](/img/structure/B14510333.png)
![Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14510338.png)

